

# Application Notes: Nota-P2-RM26 in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Nota-P2-RM26 |           |  |  |
| Cat. No.:            | B15602829    | Get Quote |  |  |

#### Introduction

**Nota-P2-RM26** is a promising agent in the field of targeted radionuclide therapy, specifically for cancers that overexpress the gastrin-releasing peptide receptor (GRPR).[1][2][3] This molecule is an antagonist of the bombesin peptide, composed of the RM26 peptide (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2) conjugated to the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) via a polyethylene glycol (PEG2) linker.[4] The NOTA chelator is versatile, capable of stably binding a range of radiometals suitable for both diagnostic imaging (e.g., Gallium-68) and therapeutic applications (e.g., Lutetium-177), positioning **Nota-P2-RM26** as a key component in a theranostic strategy.[5]

#### Mechanism of Action

GRPR is a G-protein coupled receptor that is frequently overexpressed in various malignancies, including prostate and breast cancer.[1][6] Unlike GRPR agonists, which can cause receptor downregulation and physiological side effects, antagonists like RM26 bind to GRPR with high affinity without activating downstream signaling pathways.[2] This antagonistic action is advantageous for therapeutic applications as it allows for prolonged receptor occupancy and potentially higher tumor retention of the radiopharmaceutical. The PEG2 linker enhances the hydrophilicity of the molecule, facilitating rapid renal clearance and reducing background radiation in non-target tissues.[7]

#### Applications in Oncology



The primary application of **Nota-P2-RM26** is in the management of GRPR-positive cancers.

- Diagnostic Imaging: When labeled with positron-emitting radionuclides such as Gallium-68 (<sup>68</sup>Ga), Nota-P2-RM26 serves as a PET imaging agent to visualize GRPR expression in tumors.[1][3] This allows for non-invasive tumor detection, staging, and patient selection for GRPR-targeted therapies. Studies have shown that [<sup>68</sup>Ga]Ga-NOTA-PEG2-RM26 PET/CT can effectively identify primary tumors and metastatic lesions in prostate and breast cancer patients.[1][3]
- Targeted Radionuclide Therapy: By chelating therapeutic radionuclides like Lutetium-177
  (177Lu) or Actinium-225 (225Ac), Nota-P2-RM26 can be used to deliver cytotoxic radiation
  directly to cancer cells. This approach aims to maximize the radiation dose to the tumor while
  minimizing exposure to healthy tissues. The high affinity and specific binding of Nota-P2 RM26 to GRPR make it an excellent candidate for this therapeutic strategy.
- Theranostics: The ability of the NOTA chelator to bind both diagnostic and therapeutic radionuclides allows for a "theranostic" approach.[5] Patients can first be imaged with a diagnostic version of the radiopharmaceutical (e.g., with <sup>68</sup>Ga) to confirm GRPR expression in their tumors. If the imaging is positive, the same targeting molecule can then be used for therapy by labeling it with a therapeutic radionuclide (e.g., with <sup>177</sup>Lu).

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **Nota-P2-RM26** and its derivatives.

Table 1: In Vitro Binding Affinity



| Compound                                | Cell Line | IC50 (nM)   | Kd (pM) | Reference |
|-----------------------------------------|-----------|-------------|---------|-----------|
| natGa-NOTA-P2-<br>RM26                  | PC-3      | 0.91 ± 0.19 | -       | [4]       |
| natln-NOTA-P2-<br>RM26                  | PC-3      | 1.24 ± 0.29 | -       | [4]       |
| [ <sup>111</sup> ln]ln-NOTA-<br>P2-RM26 | PC-3      | -           | 23 ± 13 | [4][7]    |
| [natF]AIF-NOTA-<br>P2-RM26              | PC-3      | 4.4 ± 0.8   | -       | [8]       |

Table 2: Radiochemical Data

| Radiopharmac<br>eutical                 | Radiochemical<br>Yield   | Radiochemical<br>Purity | Molar Activity<br>(GBq/µmol) | Reference |
|-----------------------------------------|--------------------------|-------------------------|------------------------------|-----------|
| [ <sup>68</sup> Ga]Ga-NOTA-<br>P2-RM26  | >98%                     | >95%                    | Not Specified                | [1][4]    |
| [ <sup>111</sup> ln]ln-NOTA-<br>P2-RM26 | >98%                     | >98%                    | Not Specified                | [4]       |
| [ <sup>18</sup> F]AIF-NOTA-<br>P2-RM26  | 60-65% (decay corrected) | >98%                    | 55                           | [8]       |

Table 3: In Vivo Tumor Uptake and Biodistribution in PC-3 Xenograft Models



| Radiopharmac<br>eutical                 | Time Post-<br>Injection | Tumor Uptake<br>(%ID/g) | Tumor-to-<br>Blood Ratio | Reference |
|-----------------------------------------|-------------------------|-------------------------|--------------------------|-----------|
| [ <sup>68</sup> Ga]Ga-NOTA-<br>P2-RM26  | 1 h                     | 8.1 ± 0.4               | 12 ± 1                   | [4]       |
| [ <sup>111</sup> ln]ln-NOTA-<br>P2-RM26 | 1 h                     | 5.7 ± 0.3               | 10 ± 1                   | [4]       |
| [ <sup>18</sup> F]AIF-NOTA-<br>P2-RM26  | 3 h                     | 5.5 ± 0.7               | 87 ± 42                  | [8]       |

## **Experimental Protocols**

Protocol 1: Radiolabeling of NOTA-P2-RM26 with Gallium-68

This protocol is based on the methods described in the literature for preparing [68Ga]Ga-NOTA-P2-RM26.[1]

#### Materials:

- NOTA-P2-RM26 peptide
- <sup>68</sup>Ge/<sup>68</sup>Ga generator
- Sodium acetate buffer (pH 4.5)
- Sterile water for injection
- C18 Sep-Pak cartridge
- Ethanol
- 0.9% Sodium chloride solution
- Radio-HPLC system for quality control

#### Procedure:



- Elute <sup>68</sup>GaCl<sub>3</sub> from the <sup>68</sup>Ge/<sup>68</sup>Ga generator using 0.1 M HCl.
- Add 10-20 μg of NOTA-P2-RM26 dissolved in sterile water to the <sup>68</sup>Ga eluate.
- Adjust the pH of the reaction mixture to 4.5 using sodium acetate buffer.
- Incubate the reaction mixture at 95°C for 10 minutes.
- Allow the mixture to cool to room temperature.
- Purify the labeled peptide using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
- Wash the cartridge with sterile water to remove unreacted <sup>68</sup>Ga.
- Elute the [68Ga]Ga-NOTA-P2-RM26 from the cartridge with a small volume of 50% ethanol.
- Dilute the final product with 0.9% sodium chloride for injection.
- Perform quality control using radio-HPLC to determine radiochemical purity.

Protocol 2: In Vitro Cell Binding Assay

This protocol outlines a competitive binding assay to determine the IC50 value of a **NOTA-P2-RM26** conjugate.[4][7]

#### Materials:

- GRPR-expressing cells (e.g., PC-3)
- Cell culture medium
- [125]]I-Tyr4-bombesin (radioligand)
- Increasing concentrations of non-radiolabeled NOTA-P2-RM26 conjugate
- Binding buffer (e.g., medium with 1% BSA)
- Gamma counter



#### Procedure:

- Plate GRPR-expressing cells in a 24-well plate and allow them to adhere overnight.
- Wash the cells with binding buffer.
- Add a constant concentration of [125] I-Tyr4-bombesin to each well.
- Add increasing concentrations of the non-radiolabeled NOTA-P2-RM26 conjugate to the wells.
- Incubate the plate at 37°C for 1 hour.
- Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
- · Lyse the cells and collect the lysate.
- Measure the radioactivity in the cell lysate using a gamma counter.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Calculate the IC50 value using non-linear regression analysis.

Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol describes a typical biodistribution study in mice bearing GRPR-positive tumor xenografts.[4][8]

#### Materials:

- Tumor-bearing mice (e.g., BALB/c nu/nu with PC-3 xenografts)
- Radiolabeled NOTA-P2-RM26
- Anesthetic agent
- Gamma counter
- Precision balance



#### Procedure:

- Administer a known amount of the radiolabeled NOTA-P2-RM26 (e.g., 40-50 pmol) to each mouse via intravenous injection.
- At predetermined time points (e.g., 1, 3, 24 hours post-injection), euthanize a group of mice (n=3-4 per group).
- Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Weigh each organ and tissue sample.
- Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
- Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

## **Visualizations**





Click to download full resolution via product page

Caption: GRPR antagonist mechanism of Nota-P2-RM26.





Click to download full resolution via product page

Caption: Development workflow for **Nota-P2-RM26** based radiopharmaceuticals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET Using a GRPR Antagonist 68Ga-RM26 in Healthy Volunteers and Prostate Cancer Patients PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Nota-P2-RM26 in Targeted Radionuclide Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602829#applications-of-nota-p2-rm26-in-targeted-radionuclide-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com